molecular formula C18H17ClN4O3 B5278738 6-chloro-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide

6-chloro-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B5278738
M. Wt: 372.8 g/mol
InChI Key: NBMKHLUOBVXMIW-UKWGHVSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases such as tuberculosis . The compound’s unique structure, featuring a fused bicyclic system with a chloro and methoxy substituent, contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

The synthesis of 6-chloro-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group through a condensation reaction with the appropriate amine .

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is crucial for industrial applications, where large quantities of the compound are required .

Chemical Reactions Analysis

6-chloro-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-chloro-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of infectious diseases like tuberculosis. .

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in the treatment of tuberculosis, the compound may inhibit key enzymes involved in the bacterial cell wall synthesis, leading to the death of the bacteria .

Comparison with Similar Compounds

6-chloro-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide can be compared with other similar compounds in the imidazo[1,2-a]pyridine class. Some similar compounds include:

The uniqueness of this compound lies in its specific substituents and their arrangement, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

6-chloro-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3/c1-11-17(23-10-13(19)4-7-16(23)21-11)18(24)22-20-9-12-8-14(25-2)5-6-15(12)26-3/h4-10H,1-3H3,(H,22,24)/b20-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMKHLUOBVXMIW-UKWGHVSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NN=CC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)N/N=C\C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.